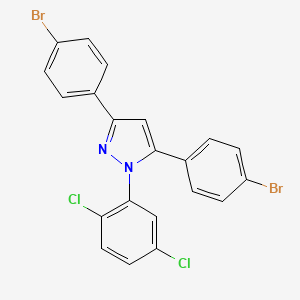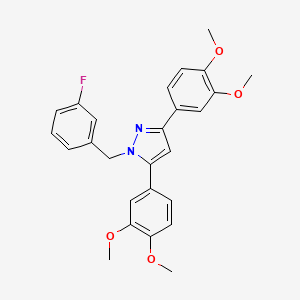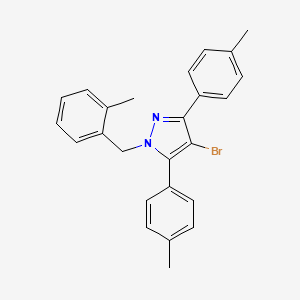![molecular formula C28H41N3O2 B10925114 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10925114.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of tert-butyl groups, a hydroxyl group, and a hydrazide moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the 3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL intermediate: This step involves the alkylation of phenol derivatives with tert-butyl groups under basic conditions.
Condensation with hydrazine derivatives: The intermediate is then reacted with hydrazine derivatives to form the hydrazide moiety.
Final condensation with 4-(DIETHYLAMINO)PHENYL]METHYLIDENE: This step involves the condensation of the hydrazide intermediate with the aldehyde or ketone derivative of 4-(DIETHYLAMINO)PHENYL]METHYLIDENE under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(Diethylamino)phenyl]methyliden}propanhydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen, insbesondere an den Phenylringen, unter Verwendung von Halogenierungsmitteln eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren.
Reduktion: Bildung der entsprechenden Alkohole.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(Diethylamino)phenyl]methyliden}propanhydrazid wird in verschiedenen wissenschaftlichen Forschungsfeldern eingesetzt:
Chemie: Als Reagenz in der organischen Synthese und als Stabilisator in der Polymerchemie.
Biologie: Wird in Studien zur Enzyminhibition und Protein-Wechselwirkungen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Aktivitäten, untersucht.
Industrie: Wird als Additiv bei der Herstellung von Hochleistungsmaterialien eingesetzt.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen durch verschiedene molekulare Mechanismen:
Molekularziele: Sie interagiert mit bestimmten Enzymen und Proteinen und hemmt deren Aktivität.
Beteiligte Signalwege: Die Verbindung kann oxidative Stress-Signalwege modulieren, die Bildung von reaktiven Sauerstoffspezies reduzieren und Zellen vor Schäden schützen.
Wissenschaftliche Forschungsanwendungen
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used as an additive in the production of plastics and other materials to enhance stability and durability.
Wirkmechanismus
The mechanism of action of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. Additionally, its hydrazide moiety can form stable complexes with metal ions, further enhancing its protective effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionsäure
- Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionat
- Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionat
Einzigartigkeit
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-{(E)-[4-(Diethylamino)phenyl]methyliden}propanhydrazid ist aufgrund seiner spezifischen Hydrazidbindung und des Vorhandenseins sowohl von tert-Butyl- als auch von Diethylaminogruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen .
Eigenschaften
Molekularformel |
C28H41N3O2 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C28H41N3O2/c1-9-31(10-2)22-14-11-20(12-15-22)19-29-30-25(32)16-13-21-17-23(27(3,4)5)26(33)24(18-21)28(6,7)8/h11-12,14-15,17-19,33H,9-10,13,16H2,1-8H3,(H,30,32)/b29-19+ |
InChI-Schlüssel |
VNDDHQIKXSGFQZ-VUTHCHCSSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925033.png)
![3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10925047.png)
![(2Z)-2-[(5-tert-butyl-2-methoxyphenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10925052.png)
![4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10925053.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925062.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10925070.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925078.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide](/img/structure/B10925095.png)
![3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925103.png)
![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10925111.png)




